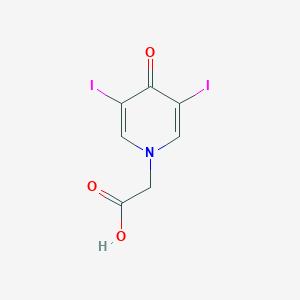

3,5-Diiodo-4-pyridone-1-acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diiodo-4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBALTLWZVEAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1CC(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043794 | |

| Record name | Pelvirinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-29-1 | |

| Record name | 3,5-Diiodo-4-oxo-1(4H)-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbradilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelvirinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pelvirinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-3,5-diiodo-4-oxo-1-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIODONE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLX9TZ649P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,5-Diiodo-4-pyridone-1-acetic acid, a compound historically known as Diodone or Iodopyracet. Once a cornerstone in the development of medical imaging, particularly in urography, Diodone's significance now lies in its value as a reference compound in toxicological studies, a scaffold for the development of new organoiodine compounds, and a subject of historical interest in the evolution of pharmaceutical sciences. This document synthesizes critical information regarding its physicochemical characteristics, synthesis and purification, analytical methodologies, biological functions, and safety profile, offering a robust resource for contemporary research and development endeavors.

Chemical and Physical Properties

This compound is an organoiodine compound characterized by a pyridone core, di-iodination at positions 3 and 5, and an N-acetic acid substituent. This structure confers upon it the properties that made it a successful early radiocontrast agent.

Physicochemical Parameters

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. The key parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅I₂NO₃ | |

| Molecular Weight | 404.93 g/mol | |

| Melting Point | 244°C (decomposes) | |

| Appearance | White to off-white crystalline solid | Inferred from synthesis descriptions |

| pKa | Data not available in searched literature. As a carboxylic acid, it is expected to be acidic. | |

| Aqueous Solubility | The free acid has limited solubility in water. It is typically formulated as a salt with diethanolamine to enhance solubility for injection. |

Tautomerism

The 4-pyridone ring of Diodone exists in a tautomeric equilibrium with its 4-hydroxypyridine form. In solution, the keto (pyridone) form is generally favored.

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with pyridine. The general synthetic pathway is outlined below.

Caption: Synthesis pathway for this compound (Diodone) and its diethanolamine salt.

Step-by-Step Synthesis Protocol

The following protocol is a more detailed representation of the synthesis, intended for laboratory replication.

-

Preparation of 4(1H)-Pyridone:

-

React 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride.

-

Hydrolyze the resulting 4-pyridyl-pyridinium chloride by heating with water at 150°C to yield 4(1H)-pyridone.

-

-

Iodination of 4(1H)-Pyridone:

-

To the 4(1H)-pyridone, add 1 mole of iodomonochloride (ICl). This electrophilic substitution reaction introduces iodine atoms at the 3 and 5 positions of the pyridone ring, yielding 3,5-diiodo-4(1H)-pyridone.

-

-

N-Alkylation to form this compound:

-

Treat the 3,5-diiodo-4(1H)-pyridone with chloroacetic acid in the presence of sodium hydroxide. The sodium hydroxide deprotonates the pyridone nitrogen, which then acts as a nucleophile, attacking the chloroacetic acid to form the sodium salt of this compound.

-

Acidification of the reaction mixture will precipitate the free acid.

-

-

Formation of the Diethanolamine Salt (Diodone):

-

Dissolve 1 mole of this compound in a heated aqueous solution containing 1 mole of diethanolamine.

-

Evaporation of the water and subsequent recrystallization will yield the diethanolamine salt of this compound as white crystals.

-

Purification by Recrystallization

High purity of this compound or its diethanolamine salt is crucial for its use in research and as a reference standard. Recrystallization is the primary method for purification.

-

Solvent Selection: The choice of solvent is critical. For the diethanolamine salt, water is a suitable solvent. For the free acid, a polar organic solvent or a mixture including water may be effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

-

Analytical Methods

Accurate and precise analytical methods are essential for the quantification and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for Diodone was not found in the searched literature, a general approach for a reverse-phase HPLC method can be proposed based on the compound's structure. Commercial suppliers indicate purity levels of >98.0% by HPLC, suggesting the existence of such methods.

-

Column: A C18 column would be a suitable stationary phase.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol would be appropriate. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group.

-

Detection: UV detection at a wavelength where the pyridone chromophore absorbs, likely in the range of 230-280 nm, would be effective.

-

Method Validation: Any developed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the pyridone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbon of the pyridone, the iodinated carbons, the carbons of the pyridone ring, the methylene carbon, and the carboxyl carbon.

Biological Activity and Mechanism of Action

The primary biological role of this compound was as a radiocontrast agent for X-ray imaging.

Mechanism of Action as a Radiocontrast Agent

The high atomic number of the two iodine atoms in the Diodone molecule allows for the efficient attenuation of X-rays. When injected intravenously, the compound is distributed throughout the vascular system and subsequently excreted by the kidneys. This increases the radiodensity of the blood vessels and the urinary tract, allowing for their visualization on a radiograph.

Pharmacokinetics

-

Administration: Diodone was administered intravenously as an aqueous solution of its diethanolamine salt.

-

Distribution: Following injection, the compound is distributed throughout the circulatory system.

-

Metabolism: Diodone is not significantly metabolized in the body.

-

Excretion: It is primarily and rapidly excreted unchanged by the kidneys through a combination of glomerular filtration and tubular secretion. A study in dogs demonstrated that tubular secretion is the main route of excretion.

Safety and Toxicology

As with all iodinated contrast media, the use of Diodone is associated with potential adverse effects.

Acute Toxicity

The median lethal dose (LD₅₀) provides a measure of the acute toxicity of a substance. For the diethanolamine salt of Diodone, the intravenous LD₅₀ in cats is reported to be 2800 mg/kg.

General Risks of Iodinated Contrast Media

-

Contrast-Induced Nephropathy (CIN): A potential risk, particularly in patients with pre-existing renal impairment.

-

Hypersensitivity Reactions: Allergic-like reactions can occur, ranging from mild skin rashes to severe anaphylactoid reactions.

-

Thyroid Dysfunction: The iodine load from the contrast agent can induce both hyperthyroidism and hypothyroidism, especially in patients with underlying thyroid disorders.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

-

Storage Conditions: The solid compound should be stored in a well-closed container, protected from light, in a cool, dry place.

-

Solution Stability: Aqueous solutions of Diodone, particularly when formulated for injection, should be monitored for changes in pH, color, and the formation of precipitates. Stability is influenced by temperature, pH, and exposure to light. Formal stability studies should be conducted to establish appropriate storage conditions and shelf-life for any prepared solutions.

Conclusion

This compound (Diodone) holds a significant place in the history of medical diagnostics. While it has been largely superseded by modern, non-ionic, and lower osmolarity contrast agents, its fundamental properties and biological actions continue to be of interest to researchers in various fields. This technical guide consolidates the available knowledge on this compound, providing a valuable resource for those engaged in the study of organoiodine chemistry, the history of pharmacology, and the development of new diagnostic and therapeutic agents.

Whitepaper: The Genesis of Modern Radiography—A Technical History of 3,5-Diiodo-4-pyridone-1-acetic Acid (Iodopyracet)

An in-depth technical guide on the discovery and history of 3,5-Diiodo-4-pyridone-1-acetic Acid.

Abstract

This technical guide provides a comprehensive exploration of this compound, a compound that, under the common name Iodopyracet or Diodone, revolutionized diagnostic medicine in the 20th century. We will deconstruct its discovery, the chemical rationale behind its synthesis, and its pivotal role as one of the first successful intravenous radiocontrast agents. This document traces the journey from the initial chemical synthesis to its formulation as the diethanolamine salt for clinical use, detailing its mechanism of action in urography and angiography. Furthermore, we present detailed synthesis protocols, physicochemical data, and an analysis of its eventual decline with the advent of superior agents. This guide serves as a technical resource for researchers, historians of science, and drug development professionals interested in the foundational molecules of medical imaging.

The Clinical Imperative: A Quest for Renal Visualization

The early 20th century presented a significant diagnostic challenge: the inability to visualize the soft tissues of the urinary tract, including the kidneys, ureters, and bladder, using the nascent technology of X-rays. While X-rays could reveal bone, the low intrinsic radiodensity of these organs rendered them invisible. The initial method of retrograde pyelography, introduced in 1906, involved the invasive cystoscopic injection of a contrast agent directly into the ureters. While effective, it was uncomfortable for the patient and carried a significant risk of infection and injury.

The clinical field urgently needed a substance that was:

-

Non-toxic and pharmacologically inert.

-

Water-soluble for intravenous administration.

-

Rapidly and completely excreted by the kidneys.

-

Sufficiently radiopaque at physiological concentrations.

This need set the stage for a targeted chemical search, culminating in the development of iodinated organic compounds, a class to which this compound belongs.

Discovery and Synthesis: The Contribution of Binz and Räth

The breakthrough came from the work of German chemists Arthur Binz and Curt Räth in the late 1920s and early 1930s. Their research focused on synthesizing iodinated pyridine derivatives, believing that the pyridine nucleus, being a component of many biological molecules, might confer low toxicity. They systematically investigated various structures to optimize iodine content (for radiopacity) and solubility/excretion characteristics (conferred by a hydrophilic side chain).

Their work led to the synthesis of this compound. The choice of this structure was a masterful example of medicinal chemistry:

-

Pyridone Core: A stable aromatic ring.

-

Two Iodine Atoms at positions 3 and 5: Placing two heavy iodine atoms directly on the ring provided a very high percentage of iodine by mass, maximizing radiodensity.

-

Keto Group at position 4 (Pyridone): This feature influences the electronic properties and stability of the molecule.

-

N-acetic Acid Side Chain: The carboxylic acid group was crucial for imparting water solubility and ensuring rapid renal clearance, as the kidneys are adept at filtering such polar organic acids from the blood.

The compound was commercialized under names like Per-Abrodil, Diodrast, and most commonly, Diodone . For clinical use, the free acid was converted to its highly water-soluble diethanolamine salt, a formulation known as Iodopyracet. This formulation was introduced as a contrast medium for intravenous urography in the 1930s.

Chemical Synthesis Pathway

The synthesis is a multi-step process starting from 2,6-lutidine. The following diagram illustrates the core chemical transformations.

Caption: Chemical synthesis pathway from Chelidamic Acid to the target molecule.

Mechanism of Action in Radiocontrast Imaging

The efficacy of Iodopyracet (the injectable form) as a contrast agent is based on two core principles: X-ray attenuation and pharmacokinetics.

-

X-ray Attenuation: The high electron density of the iodine atoms in the molecule's structure effectively absorbs X-rays. When the compound is concentrated in the urinary tract, it renders the entire system opaque to X-rays, allowing for clear visualization against the surrounding soft tissues.

-

Pharmacokinetics: After intravenous injection, the diethanolamine salt dissociates, and the 3,5-Diiodo-4-pyridone-1-acetate anion circulates in the bloodstream. It is a highly polar molecule that does not significantly bind to plasma proteins and is not metabolized. Its size and charge allow it to be freely filtered from the blood by the glomeruli of the kidneys. It is then concentrated in the renal tubules as water is reabsorbed, leading to a high concentration of iodine in the urine, which then fills the renal pelvis, ureters, and bladder, providing excellent opacification.

The following diagram illustrates the workflow from administration to imaging.

Caption: From injection to visualization: The clinical workflow of Iodopyracet.

Detailed Experimental Protocols

Disclaimer: These protocols are for historical and informational purposes only and should be adapted with modern safety standards.

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound from a suitable precursor. This protocol is based on the principles described by Binz and Räth.

Step-by-Step Methodology:

-

Iodination of 4-Hydroxypyridine: a. Dissolve 10 g of 4-hydroxypyridine in a 10% aqueous solution of sodium hydroxide. b. To this alkaline solution, slowly add a solution of 54 g of iodine and 30 g of potassium iodide in 100 mL of water with constant stirring. c. Stir the mixture at room temperature for 4-6 hours. The product, 3,5-diiodo-4-hydroxypyridine, will precipitate. d. Filter the precipitate, wash with cold water to remove excess iodine and salts, and then with a small amount of ethanol. e. Dry the product in a vacuum oven.

-

N-Alkylation with Ethyl Chloroacetate: a. Suspend 20 g of the dried 3,5-diiodo-4-hydroxypyridine in ethanol. b. Add an equimolar amount of sodium ethoxide to form the sodium salt in situ. c. To this suspension, add a slight molar excess of ethyl chloroacetate. d. Reflux the mixture for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the mixture and filter off the sodium chloride byproduct. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester intermediate.

-

Hydrolysis to the Final Acid: a. Dissolve the crude ester in a mixture of ethanol and 10% hydrochloric acid. b. Reflux the solution for 2-3 hours to hydrolyze the ester to the carboxylic acid. c. Cool the solution. The product, this compound, will crystallize out. d. Filter the crystals, wash with cold water, and recrystallize from hot water or ethanol-water to obtain the pure product. e. Characterize the final product using melting point, NMR, and elemental analysis.

Protocol 2: Preparation of Iodopyracet (Diethanolamine Salt Solution)

Objective: To prepare a sterile, injectable solution of the active compound for clinical or experimental use.

-

Salt Formation: a. In a sterile vessel, suspend a calculated amount of this compound in sterile water for injection. b. Slowly add an equimolar amount of diethanolamine with continuous stirring until the acid is completely dissolved and the solution is clear. c. Adjust the pH to near neutral (6.5-7.5) with small additions of either the acid or the base.

-

Formulation and Sterilization: a. Dilute the solution with additional sterile water to achieve the desired final concentration (typically 35% w/v). b. Filter the solution through a 0.22 µm sterile filter into the final sterile vials. c. Seal the vials and perform quality control tests for sterility, pyrogenicity, and concentration.

Physicochemical Data and Characteristics

The properties of this compound and its formulation were key to its success.

| Property | Value | Significance |

| Chemical Formula | C₇H₅I₂NO₃ | Defines the elemental composition. |

| Molecular Weight | 416.93 g/mol | High molecular weight due to iodine atoms. |

| Iodine Content | ~60.9% by mass | High percentage ensures excellent radiopacity. |

| Appearance | White crystalline powder | Physical state of the pure acid. |

| Solubility (Acid) | Sparingly soluble in water | Necessitated conversion to a salt for injection. |

| Solubility (Salt) | Highly soluble in water | The diethanolamine salt (Iodopyracet) is very soluble. |

| Excretion Pathway | Primarily renal | Key for its use in urography. |

Decline and Lasting Legacy

While revolutionary for its time, Iodopyracet was not without its drawbacks. Patients often experienced side effects, including a sensation of intense heat, flushing, nausea, and occasionally more severe anaphylactoid reactions. Furthermore, the images produced, while groundbreaking, were of lower quality compared to what could be achieved with agents that reached higher concentrations in the urine.

Starting in the 1950s, new families of contrast agents were developed. The tri-iodinated benzoic acid derivatives (e.g., diatrizoate) offered higher iodine concentration and improved safety profiles. These were subsequently followed by the development of non-ionic monomers and, later, iso-osmolar non-ionic dimers, which significantly reduced the incidence of adverse effects and provided superior image quality.

Despite being superseded, the legacy of this compound is immense. It was a foundational molecule that:

-

Proved the principle of intravenous urography.

-

Established the core chemical strategy (iodinated organic core with a solubilizing side chain) that dominated contrast media design for half a century.

-

Paved the way for the development of angiography and other contrast-enhanced imaging techniques.

Its story is a classic example of iterative drug development, where a pioneering but imperfect solution establishes a new medical paradigm and inspires the search for its own successors.

Conclusion

This compound, known to a generation of radiologists as Diodone or Iodopyracet, represents a landmark achievement in medicinal chemistry and diagnostic medicine. Its rational design, targeting specific physicochemical and pharmacokinetic properties, solved a critical clinical problem and opened up entire new fields of medical imaging. While no longer in clinical use, its history provides an invaluable technical case study on the principles of drug discovery and the relentless pursuit of improved diagnostic tools.

What is 3,5-Diiodo-4-pyridone-1-acetic Acid?

An In-Depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (Diodone)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of historical significance in medical imaging. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in historical literature or consider its unique chemical scaffold for modern applications.

Core Identity and Chemical Properties

This compound, more commonly known by its non-proprietary name Diodone or Iodopyracet, is an organic iodine compound. Historically, it was a pioneering substance used as an X-ray contrast medium. Its primary function was to opacify structures, such as the urinary tract, for radiographic imaging.

The high atomic weight of the two iodine atoms on the pyridone ring provides the necessary radiodensity to absorb X-rays, creating contrast in the resulting image. The acetic acid moiety and the overall polar nature of the molecule confer water solubility, a critical property for an injectable agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,5-diiodo-4-oxo-1H-pyridin-1-yl)acetic acid | PubChem |

| Molecular Formula | C₇H₅I₂NO₃ | |

| Molecular Weight | 404.93 g/mol | |

| Appearance | White or cream-colored crystalline powder | |

| Solubility | Sparingly soluble in water | |

| CAS Number | 300-37-8 | |

| Synonyms | Diodone, Iodopyracet, Diodrast, Iodopyracet acid |

Synthesis and Manufacturing Insights

The synthesis of this compound involves a multi-step process that leverages the chemistry of the pyridine ring. The core principle is the iodination of a pyridone precursor.

Conceptual Synthesis Workflow

The synthesis typically starts with chelidamic acid, which is derived from citric acid and ammonia. This pathway highlights a classic approach to building the core pyridone structure, followed by functionalization.

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS 101-29-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Re-examining a Foundational Radiocontrast Agent

3,5-Diiodo-4-pyridone-1-acetic acid, also known by its historical names Diodone, Iodopyracet, Pelvirinic acid, and Umbradilic acid, represents a significant milestone in the history of medical imaging. As one of the early organic iodine compounds developed for X-ray contrast enhancement, its study offers valuable insights into the fundamental principles of radiocontrast agent design, pharmacokinetics, and chemical synthesis. While largely superseded by later-generation, non-ionic, and lower-osmolality agents with improved safety profiles, a technical understanding of this molecule remains relevant for researchers in medicinal chemistry, radiology, and drug formulation. This guide provides a consolidated, in-depth overview of its synthesis, characterization, mechanism, and analytical methodologies, grounded in established scientific literature.

Physicochemical and Structural Characteristics

This compound is an organoiodine compound featuring a pyridone heterocyclic core. The two iodine atoms, with their high atomic number (Z=53), are the functional basis for its radiopacity. The N-acetic acid substituent significantly influences its solubility and pharmacokinetic profile, facilitating its eventual formulation as a water-soluble salt for intravenous administration.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 101-29-1 | [1][2] |

| Molecular Formula | C₇H₅I₂NO₃ | [1] |

| Molecular Weight | 404.93 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [4] |

| Melting Point | 244°C (with decomposition) | [1][3] |

| Synonyms | Diodone Acid, Iodopyracet, Pelvirinic acid, Umbradilic acid | [2] |

| Storage | Room temperature, protected from light | [4] |

Synthesis and Manufacturing Pathway

The synthesis of this compound is a multi-step process rooted in classical heterocyclic chemistry. The general pathway, established in early patents and chemical literature, involves the construction and subsequent functionalization of the 4-pyridone ring. The causality behind this pathway is the need to first establish the core heterocycle, then introduce the radio-dense iodine atoms, and finally attach the solubilizing acetic acid group.

Conceptual Synthesis Workflow

The manufacturing process can be logically broken down into four primary stages:

-

Pyridone Ring Formation: Creation of the foundational 4-pyridone heterocycle from pyridine.

-

Diodination: Electrophilic substitution to install two iodine atoms onto the electron-rich pyridone ring.

-

N-Alkylation: Attachment of the acetic acid moiety to the ring's nitrogen atom.

-

Salt Formation (for formulation): Neutralization with an amine, typically diethanolamine, to produce the highly water-soluble salt used in medical applications.[1][5]

Detailed Synthesis Protocol

The following protocol is a synthesized representation based on the established manufacturing process.[1][5] This serves as a self-validating system where the successful formation of each intermediate is critical for the subsequent step.

Step 1: Synthesis of 4(1H)-Pyridone from Pyridine

-

Reaction Setup: In a suitable reaction vessel equipped for heating and stirring, carefully react 2 molar equivalents of pyridine with thionyl chloride. This reaction is exothermic and forms 4-pyridyl-pyridinium chloride.

-

Hydrolysis: The resulting 4-pyridyl-pyridinium chloride is hydrolyzed by adding water and heating the mixture to 150°C. This step cleaves the pyridinium salt and forms the 4(1H)-pyridone ring.

-

Isolation: The 4(1H)-pyridone is isolated upon cooling and purified, typically by recrystallization.

Step 2: Synthesis of 3,5-Diiodo-4-pyridone

-

Iodination: The prepared 4(1H)-pyridone is dissolved in a suitable solvent. One molar equivalent of an iodinating agent, such as iodine monochloride (ICl), is added portion-wise. The electron-rich nature of the pyridone ring directs the electrophilic iodination to the 3 and 5 positions.

-

Workup: The reaction mixture is processed to remove excess reagents and byproducts. The solid 3,5-diiodo-4-pyridone product is collected by filtration.

Step 3: Synthesis of this compound

-

N-Alkylation: The 3,5-diiodo-4-pyridone is suspended in a basic aqueous solution (e.g., sodium hydroxide). Chloroacetic acid is added, and the mixture is heated. The pyridone nitrogen acts as a nucleophile, displacing the chloride from chloroacetic acid to form the N-C bond.

-

Acidification & Isolation: Upon completion of the reaction, the solution is cooled and acidified (e.g., with HCl). This protonates the carboxylate, causing the final product, this compound, to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Purity of >98% is typically achieved, which can be verified by HPLC.[3]

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the final compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

While a complete set of publicly available, fully assigned spectra is limited for this historical compound, data is available across various databases that allow for structural confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. The spectrum, typically run in a solvent like DMSO-d₆, would be expected to show distinct signals for the seven carbon atoms in the molecule. Key expected chemical shift regions include:

-

Carbonyl Carbon (C=O): ~165-180 ppm

-

Carboxylic Acid Carbon (-COOH): ~170-185 ppm

-

Aromatic/Pyridone Ring Carbons (C=C): ~110-160 ppm (with carbons bearing iodine shifted significantly upfield)

-

Methylene Carbon (-CH₂-): ~40-60 ppm

Reference spectra are available for viewing at ChemicalBook, which can be used for comparison against a newly synthesized sample.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the key functional groups present in the molecule. A KBr pellet or mull is typically used for sample preparation.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹

-

C=O Stretch (Pyridone): A strong, sharp band around ~1640 cm⁻¹

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around ~1700-1750 cm⁻¹

-

C=C and C=N Stretches (Ring): Multiple bands in the ~1400-1600 cm⁻¹ region.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product and for its quantification in biological matrices.

Protocol: HPLC Purity Analysis While the exact referenced method by Hekman and Van Ginneken was not fully retrievable, a standard reverse-phase HPLC method for a compound of this nature can be constructed as a self-validating protocol.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the chromophore has strong absorbance (e.g., ~270 nm).

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., mobile phase or a DMSO/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Commercial suppliers specify purity levels of >98.0% by this method.[3]

Mechanism of Action and Pharmacokinetics

Principle of Radiocontrast

The diagnostic utility of this compound is derived from the fundamental principle of X-ray attenuation. The high atomic number and electron density of the iodine atoms in the molecule allow it to absorb X-rays more effectively than the surrounding soft tissues (composed primarily of lighter elements like carbon, hydrogen, and oxygen).

When an aqueous solution of its diethanolamine salt (Iodopyracet) is administered intravenously, it enters the bloodstream and is distributed throughout the vascular system. During an X-ray or CT scan, the areas containing the contrast agent will appear opaque (white) on the resulting image, providing clear delineation of blood vessels and organs.

References

physical and chemical properties of 3,5-Diiodo-4-pyridone-1-acetic Acid

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid

Introduction

This compound, also known by the name Diodone, is a significant organoiodine compound primarily recognized for its application as a radiocontrast agent.[1] Its molecular architecture, featuring a high-atomic-number iodine atom, makes it particularly effective for X-ray imaging.[2] This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established experimental data to ensure technical accuracy and practical relevance.

Chemical Identity and Molecular Structure

The unique properties of this compound stem directly from its molecular structure, which combines a pyridone backbone with two iodine atoms and a carboxylic acid functional group. This combination is crucial for its function in medical imaging.

The compound is classified as a member of the 4-pyridones, a monocarboxylic acid, and an organoiodine compound.[1] Its structure is characterized by a 4-pyridone ring that is iodo-substituted at the C-3 and C-5 positions and features a carboxymethyl substituent on the nitrogen atom.[1]

References

An In-depth Technical Guide to 3,5-Diiodo-4-pyridone-1-acetic Acid: Synthesis, Properties, and Application as a Radiocontrast Agent

This technical guide provides a comprehensive overview of 3,5-Diiodo-4-pyridone-1-acetic Acid, a key organoiodine compound. Developed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical properties, a detailed synthesis protocol, and the mechanistic basis for its primary application as a radiocontrast agent. The information is presented to not only detail the "what" and "how" but also to provide the critical "why," ensuring a thorough understanding of its scientific and practical significance.

Core Molecular and Physicochemical Profile

This compound, also known by names such as Diodone or Iodopyracet, is a vital diagnostic aid.[1] Its efficacy is rooted in its unique molecular structure, which combines a biocompatible pyridone scaffold with high-atomic-number iodine atoms.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its formula and mass. For this compound, these are:

This high molecular weight is largely attributable to the two heavy iodine atoms, which are central to its function.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅I₂NO₃ | [2][3][4][5][6] |

| Molecular Weight | 404.93 g/mol | [2][5][6][7] |

| Melting Point | 244°C (with decomposition) | [1][7] |

| Appearance | Solid | [2][4] |

| CAS Number | 101-29-1 | [2][4] |

The 4-Pyridone Scaffold in Medicinal Chemistry

The 4-pyridone ring system is a "privileged scaffold" in medicinal chemistry.[8] This means it is a molecular framework that is repeatedly found in successful drugs across a range of biological targets. Pyridinone-containing compounds exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[9]

The utility of the pyridone scaffold stems from several key features:

-

Hydrogen Bonding Capability: The ring nitrogen and the carbonyl group can act as both hydrogen bond acceptors and donors, facilitating strong and specific interactions with biological targets like enzyme active sites.[8]

-

Bioisosterism: The pyridone ring can act as a bioisostere—a substituent with similar physical or chemical properties—for other common chemical groups like phenyl rings or amides. This allows chemists to fine-tune a molecule's properties, such as solubility and metabolic stability, without losing its desired biological activity.[8]

-

Structural Versatility: The ring can be readily substituted at multiple positions, allowing for the creation of large libraries of compounds for screening and optimization.

In the context of this compound, the 4-pyridone core provides a stable, biocompatible, and water-soluble backbone to carry the iodine atoms. The acetic acid side chain further enhances its solubility in aqueous media, a critical property for an intravenously administered agent.

Mechanism of Action as a Radiocontrast Agent

The primary application of this compound is as a radiocontrast agent for X-ray-based imaging modalities like computed tomography (CT) and urography.[1][7] Its function is based on the fundamental principles of X-ray attenuation.

The ability to distinguish different tissues in an X-ray image depends on how effectively those tissues absorb X-ray photons. This absorption is highly dependent on the atomic number of the elements within the tissue.[10] Biological tissues are primarily composed of low-atomic-number elements (carbon, hydrogen, oxygen, nitrogen), which do not significantly attenuate X-rays.

Iodine, with a high atomic number of 53, is an excellent X-ray absorber.[10] When an iodinated compound like this compound is introduced into the bloodstream, it opacifies the blood vessels and organs it perfuses.[1] This creates a stark contrast between these structures and the surrounding soft tissues, allowing for clear visualization.

The process can be summarized as follows:

-

Intravascular Administration: The agent is typically injected intravenously.[1]

-

Distribution: It rapidly distributes throughout the extracellular fluid.[1]

-

X-ray Attenuation: As X-rays pass through the body, they are significantly absorbed by the iodine atoms in the contrast agent. This is due to the photoelectric effect, which is most prominent when using X-ray energies near the k-edge of iodine (33.2 keV).[10]

-

Image Contrast: The differential absorption creates a high-contrast image, highlighting blood vessels and organs.

-

Excretion: The compound is efficiently filtered by the kidney's glomeruli and excreted unchanged in the urine, making it particularly useful for visualizing the urinary tract.[1]

The logical relationship for its function is visualized in the diagram below.

Caption: Mechanism of action for iodinated contrast agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that builds upon the core pyridine structure. The following protocol is a detailed representation of the manufacturing process described in the literature.[1]

Causality in Synthesis: The choice of this synthetic route is deliberate. It begins with the readily available pyridine, converts it to the 4-pyridone core, iodinates the electron-rich positions, and finally adds the solubilizing acetic acid group. Each step logically prepares the molecule for the next transformation.

The overall workflow is illustrated below.

Caption: Synthetic workflow for the target compound.

Materials and Reagents

-

Pyridine

-

Thionyl chloride

-

Iodine monochloride (ICl)

-

Chloroacetic acid

-

Sodium hydroxide

-

Water

-

Appropriate organic solvents for workup and recrystallization

Protocol

Step 1: Synthesis of 4(1H)-Pyridone from Pyridine

-

Rationale: This initial step creates the core heterocyclic ring system. The reaction proceeds via a 4-pyridyl-pyridinium chloride intermediate.

-

React 2 moles of pyridine with thionyl chloride to form 4-pyridyl-pyridinium chloride.

-

Add water to the intermediate and heat the mixture to 150°C.

-

This hydrolysis reaction yields 4(1H)-pyridone.

-

Isolate and purify the product.

Step 2: Iodination of 4(1H)-Pyridone

-

Rationale: This is the key step for introducing the radio-opaque iodine atoms. The electron-rich pyridone ring is susceptible to electrophilic iodination at the 3 and 5 positions.

-

To the synthesized 4(1H)-pyridone, add 1 mole of iodine monochloride (ICl).

-

The reaction will proceed to yield 3,5-diiodo-4-pyridone.

-

Isolate the di-iodinated product from the reaction mixture.

Step 3: N-Alkylation to form this compound

-

Rationale: The final step adds the acetic acid moiety to the ring's nitrogen atom. This N-alkylation reaction significantly increases the water solubility of the final compound, which is essential for its use as an injectable agent.

-

Treat the 3,5-diiodo-4-pyridone with chloroacetic acid in the presence of a base, such as sodium hydroxide.

-

The base deprotonates the pyridone nitrogen, which then acts as a nucleophile, attacking the chloroacetic acid to displace the chloride and form the final product.

-

Acidify the reaction mixture to protonate the carboxylic acid.

-

Isolate the crude this compound.

-

Purify the final product by recrystallization.

Self-Validation and Quality Control: Throughout this synthesis, it is imperative to monitor the progress of each step using techniques like Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and its melting point should be compared to the literature value.[11]

Conclusion

This compound is a well-established and effective radiocontrast agent. Its design is a prime example of rational medicinal chemistry, where a biocompatible scaffold is modified with functional groups that impart a specific, medically useful property. The high atomic number of the iodine atoms provides the necessary X-ray attenuation, while the pyridone-acetic acid backbone ensures sufficient aqueous solubility and physiological compatibility. The synthetic route is logical and allows for the efficient construction of this important diagnostic tool from simple starting materials. This guide has provided the core technical details necessary for researchers to understand and work with this compound.

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. The molecular mechanism of contrast-induced nephropathy (CIN) and its link to in vitro studies on iodinated contrast media (CM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 101-29-1 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound , >98.0%(HPLC) , 101-29-1 - CookeChem [cookechem.com]

- 6. CAS No. 101-29-1 this compound - CAS Chemical [chemicalcas.com]

- 7. radiology.wisc.edu [radiology.wisc.edu]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. radiopaedia.org [radiopaedia.org]

- 11. This compound(101-29-1) MS [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility Profiling of 3,5-Diiodo-4-pyridone-1-acetic Acid

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility of 3,5-Diiodo-4-pyridone-1-acetic Acid (also known as Diodone), a compound historically used as a radiocontrast agent.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of solubility assessment for active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility is a fundamental physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[3] For a drug to be absorbed, it must first dissolve in the physiological fluids at the site of administration. Therefore, a comprehensive understanding of a compound's solubility in various solvents and pH conditions is a cornerstone of pre-formulation studies and rational drug product design.[4][5]

This compound, an organoiodine compound, presents a unique case for solubility studies due to its chemical structure, which includes both a hydrophilic carboxylic acid moiety and a relatively large, hydrophobic di-iodinated pyridone ring system.[1] This guide will delineate the principles and practical steps for characterizing its solubility profile.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing and interpreting solubility studies.

| Property | Value | Source |

| Chemical Formula | C₇H₅I₂NO₃ | [6] |

| Molecular Weight | 404.93 g/mol | [2] |

| Melting Point | 244°C (with decomposition) | [1][2] |

| Appearance | Solid | [6] |

| CAS Number | 101-29-1 | [1] |

| Functional Groups | Carboxylic acid, 4-pyridone, organoiodine | [1] |

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the solvent system. In its ionized (deprotonated) form at higher pH, the compound is expected to be more soluble in aqueous media. Conversely, in its non-ionized (protonated) form at lower pH, its solubility is likely to decrease. The large, iodine-substituted aromatic ring contributes to the molecule's lipophilicity, suggesting potential solubility in organic solvents.

Part 1: Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the critical steps in the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Protocol for Solubility Determination

1. Materials and Reagents:

-

This compound (>98% purity)

-

A selection of solvents (e.g., purified water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and relevant buffers)

-

pH buffers: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8), as recommended for Biopharmaceutics Classification System (BCS) studies.[8]

-

Volumetric flasks, vials with screw caps, orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm), and a validated analytical method (e.g., HPLC-UV).

2. Procedure:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains at the end of the experiment.

-

Pipette a precise volume of each chosen solvent or buffer into the corresponding vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[8]

-

Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation or filtration through a chemically compatible syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved API using a validated HPLC-UV method.

-

Perform each determination in triplicate to ensure reproducibility.[8]

Part 2: Anticipated Solubility Profile and Data Interpretation

Illustrative Solubility Data Table

The following table presents an illustrative solubility profile. The values are hypothetical and serve to demonstrate how the data should be presented. Actual experimental results would be required for a definitive profile.

| Solvent System | Solvent Type | Expected Solubility Category | Illustrative Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | Aqueous Buffer | Sparingly Soluble | ~0.5 - 1.0 |

| Acetate Buffer (pH 4.5) | Aqueous Buffer | Slightly Soluble | ~1.0 - 5.0 |

| Phosphate Buffer (pH 6.8) | Aqueous Buffer | Soluble | >10.0 |

| Purified Water | Aqueous | Slightly Soluble | ~1.0 - 3.0 |

| Methanol | Polar Protic Organic | Soluble | >10.0 |

| Ethanol | Polar Protic Organic | Soluble | >10.0 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Freely Soluble | >50.0 |

| Acetone | Polar Aprotic Organic | Slightly Soluble | ~1.0 - 5.0 |

Interpretation of Expected Results

-

pH-Dependent Solubility: The solubility in aqueous buffers is expected to increase significantly with rising pH. This is due to the deprotonation of the carboxylic acid group (pKa likely in the range of 3-5), forming a more soluble carboxylate salt. The lowest solubility is anticipated at pH 1.2, where the molecule is predominantly in its non-ionized, less polar form.[8]

-

Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, and especially DMSO. These solvents can engage in hydrogen bonding with the carboxylic acid and pyridone moieties, and their organic character can accommodate the di-iodinated ring.

-

BCS Classification: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. An API is considered "highly soluble" if the highest therapeutic dose can dissolve in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[8] The experimental determination of solubility across this pH range is crucial for this classification.

Logical Framework for Solvent Selection

The choice of solvents for a solubility study should be systematic and based on the physicochemical properties of the API.

Caption: Rationale for solvent selection based on API functional groups.

Conclusion

This technical guide outlines a robust framework for the comprehensive evaluation of the solubility of this compound. By employing the standardized shake-flask method and a logically selected panel of solvents, researchers can generate the critical data necessary for formulation development, biopharmaceutical classification, and ensuring the quality and efficacy of potential drug products. The principles and protocols described herein are broadly applicable to the characterization of other ionizable APIs.

References

- 1. This compound | 101-29-1 [chemicalbook.com]

- 2. This compound , >98.0%(HPLC) , 101-29-1 - CookeChem [cookechem.com]

- 3. rheolution.com [rheolution.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

A Technical Guide to the Physicochemical Characterization of 3,5-Diiodo-4-pyridone-1-acetic Acid

An In-depth Analysis of Melting Point and Thermal Stability for Research and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 3,5-Diiodo-4-pyridone-1-acetic Acid (CAS No. 101-29-1), a compound historically significant as a radio-opaque medium.[1] We consolidate available data to establish its melting point and critically evaluate the feasibility of determining its boiling point. This document serves as a key resource for researchers, offering not only established physicochemical values but also detailed, field-proven protocols for their verification. The causality behind experimental design is emphasized to ensure both accuracy and a deep understanding of the compound's thermal behavior, which is characterized by decomposition at its melting point.

Introduction and Compound Profile

This compound, also known by the common name Diodone, is an organoiodine compound belonging to the 4-pyridone class.[1] Its structure is characterized by a pyridone ring heavily substituted with two iodine atoms at the 3 and 5 positions and an acetic acid group on the nitrogen atom. This high degree of iodination is responsible for its primary application as a radiocontrast agent, particularly in urography.[1]

The accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical and pharmaceutical science. These parameters are critical indicators of purity, identity, and stability, directly influencing storage, formulation, and manufacturing protocols. For a compound like this compound, understanding its thermal limits is paramount, as it dictates the boundaries of its safe handling and processing. This guide provides a definitive examination of its melting point and addresses the inherent challenges in characterizing its boiling point due to thermal instability.

Core Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below. This data serves as a baseline for laboratory verification and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 101-29-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅I₂NO₃ | [2][3][4] |

| Molecular Weight | 404.93 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 244°C with decomposition | [1][2] |

| Boiling Point | Not applicable (See Section 4.0) | N/A |

Thermal Analysis I: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. For many organic compounds, this transition is accompanied by thermal decomposition, a critical observation for this compound.

Reported Value and Interpretation

Multiple chemical suppliers and databases report the melting point of this compound as 244°C (dec.) .[1][2] The "(dec.)" notation is crucial; it signifies that the compound decomposes at or near its melting point. This means that upon heating to 244°C, the energy supplied begins to break chemical bonds within the molecule, leading to its degradation, often observed as a color change, gas evolution, or charring, concurrent with the solid-to-liquid phase change.

Recommended Experimental Protocol: Digital Melting Point Apparatus

This protocol describes a self-validating method for verifying the melting point and observing the decomposition of a sample.

Objective: To accurately determine the melting range of this compound and visually confirm its decomposition.

Materials:

-

This compound, finely powdered

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

Procedure:

-

Sample Preparation:

-

Crush a small amount of the crystalline sample into a fine powder on a watch glass. This ensures uniform packing and efficient heat transfer.

-

Firmly tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

-

Invert the tube and tap its sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm. A dense packing prevents air pockets that can lead to inaccurate readings.

-

-

Instrument Setup & Range Finding:

-

Place the packed capillary into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 15-20°C/min) to quickly estimate the approximate melting temperature. For this compound, a target of ~250°C is appropriate.

-

Record the temperature at which the sample is observed to melt/decompose. This provides a rough estimate and allows the definitive measurement to be performed more efficiently. Let the instrument cool to at least 20°C below this approximate temperature.

-

-

Accurate Measurement:

-

Insert a new, freshly prepared capillary tube.

-

Set the starting temperature to approximately 225°C (around 20°C below the expected melting point).

-

Set a slow ramp rate of 1-2°C/min . This is the most critical step for accuracy. A slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag and overshooting the true melting temperature.

-

Observe the sample closely through the magnified viewing port.

-

-

Data Recording & Interpretation:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂). This range, T₁-T₂, is the melting range. For a pure compound, this range is typically narrow (<2°C).

-

Crucially, document all visual changes. For this compound, you should expect to see the white solid darken (turning yellow, then brown or black) and potentially evolve gas as it melts. This visual evidence validates the "decomposition" characteristic reported in the literature.

-

Thermal Analysis II: The Challenge of Boiling Point Determination

Defining the Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This is a physical phase transition.

Thermal Instability and Its Implications

For this compound, a standard boiling point is not reported and cannot be experimentally determined under atmospheric pressure. The rationale is grounded in its molecular stability:

-

Decomposition Precedes Boiling: The compound decomposes at 244°C.[1][2] This temperature is significantly lower than the expected boiling point for a molecule of this size and complexity.

-

Energy Input: As thermal energy is supplied, it reaches a point where it is more energetically favorable to break the covalent bonds within the molecule (decomposition) than to overcome the intermolecular forces required for the liquid-to-gas phase transition (boiling).

-

Structural Factors: The presence of multiple polar functional groups (ketone, carboxylic acid) and the relatively weak carbon-iodine bonds contribute to this thermal instability.

Attempting to heat the substance to its boiling point would only result in extensive degradation, yielding a mixture of smaller, volatile fragments and non-volatile char, not the intact gaseous compound. Therefore, the concept of a boiling point for this molecule is physically meaningless under standard conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the accurate determination of the melting point of a compound with known decomposition characteristics.

Caption: Workflow for determining melting point with decomposition.

Conclusion

The definitive melting point for this compound is 244°C with decomposition . This value serves as a critical parameter for identity, purity, and stability assessments. Conversely, a boiling point for this compound is not a measurable or relevant property due to its inherent thermal instability, which leads to molecular degradation before boiling can occur. The experimental protocols and logical frameworks provided herein are designed to equip researchers with the necessary tools to confidently verify these properties, ensuring the integrity and safety of their work in drug development and chemical synthesis.

References

Organoiodine Compounds in Biomedical Research: A Technical Guide for Innovators

Foreword: The Resurgence of a Halogen Powerhouse in Modern Medicine

For researchers, scientists, and drug development professionals, the quest for molecular tools that offer precision, versatility, and efficacy is perpetual. Among the vast chemical landscape, organoiodine compounds have emerged from a rich history in organic synthesis to become indispensable assets in biomedical research. The unique physicochemical properties of the carbon-iodine bond—its length, low bond dissociation energy, and the high atomic number of iodine—underpin a remarkable spectrum of applications, from high-resolution medical imaging to targeted cancer therapy. This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the journey of scientific inquiry itself—from fundamental principles to cutting-edge applications and future frontiers. As your senior application scientist, I will elucidate not just the "how" but the critical "why" behind experimental choices, grounding our exploration in mechanistic understanding and validated protocols. Our aim is to equip you with the knowledge to harness the full potential of organoiodine chemistry in your research and development endeavors.

I. The Heart of the Matter: Physicochemical Properties of the Carbon-Iodine Bond

The utility of organoiodine compounds in the biomedical sphere is a direct consequence of the distinct characteristics of the carbon-iodine (C-I) bond. Understanding these properties is fundamental to appreciating their application. The C-I bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for CH3I.[1] This relative lability makes iodide an excellent leaving group, a feature extensively exploited in organic synthesis.[1]

However, in the context of biomedical applications, particularly for in vivo imaging and therapy, this bond weakness can be a double-edged sword, presenting challenges related to metabolic stability.[2] The high atomic number (Z=53) and electron density of iodine are central to its application in X-ray computed tomography (CT), as these properties lead to significant X-ray attenuation.[1] Furthermore, the existence of multiple radioisotopes of iodine with diverse decay properties makes it a versatile element for nuclear medicine.

| Property | Implication in Biomedical Research |

| High Atomic Number (Z=53) | Excellent X-ray attenuation, making organoiodine compounds effective contrast agents for CT imaging.[1] |

| Weak C-I Bond | Good leaving group in synthesis, but can lead to in vivo deiodination, affecting stability of radiopharmaceuticals.[1][2] |

| Multiple Radioisotopes | Availability of isotopes for SPECT (¹²³I, ¹²⁵I), PET (¹²⁴I), and radiotherapy (¹³¹I, ¹²⁵I) enables theranostic applications. |

| Lipophilicity | Can enhance membrane permeability, but may also lead to non-specific binding and altered pharmacokinetics. |

| Polarizability | Facilitates interactions with biological macromolecules, including enzymes. |

II. Synthesis of Organoiodine Compounds: Crafting the Tools of Discovery

The synthesis of organoiodine compounds for biomedical research is a mature yet continually evolving field. The choice of synthetic route is dictated by the desired application, the nature of the starting material, and, in the case of radiopharmaceuticals, the short half-life of the isotope.

A. Radioiodination: Incorporating the Isotopic Signature

The introduction of a radioactive iodine isotope into a molecule is a cornerstone of nuclear medicine. The primary methods for radioiodination can be broadly categorized as electrophilic substitution and nucleophilic substitution.

This is the most common method for labeling proteins and peptides, particularly at tyrosine and histidine residues.[3] The process involves the oxidation of radioiodide (e.g., Na¹²⁵I) to an electrophilic species (I⁺), which then attacks the electron-rich aromatic ring of the amino acid.

Experimental Protocol: Direct Radioiodination of a Tyrosine-Containing Peptide for SPECT Imaging [4][5]

Objective: To radiolabel a peptide containing a tyrosine residue with Iodine-125 for use in SPECT imaging.

Materials:

-

Tyrosine-containing peptide

-

Sodium Iodide [¹²⁵I]

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffer (0.5 M, pH 7.5)

-

Sephadex G-25 column

-

Thin-layer chromatography (TLC) system

Procedure:

-

Preparation: Dissolve the peptide in phosphate buffer to a final concentration of 1 mg/mL.

-

Reaction Setup: In a shielded vial, add 10 µL of the peptide solution to 50 µL of phosphate buffer.

-

Initiation: Add 1-5 mCi of Na[¹²⁵I] to the vial, followed by the addition of 10 µL of freshly prepared Chloramine-T solution (1 mg/mL in water).

-

Reaction: Gently agitate the mixture for 60-90 seconds at room temperature. The reaction progress can be monitored by TLC.

-

Quenching: Terminate the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water) to reduce the excess Chloramine-T.

-

Purification: Purify the radiolabeled peptide from unreacted iodide and other reagents using a pre-equilibrated Sephadex G-25 column, eluting with phosphate-buffered saline (PBS).

-

Quality Control: Analyze the radiochemical purity of the final product using TLC or HPLC.

Caption: Workflow for electrophilic radioiodination of a peptide.

For molecules that lack suitable residues for direct labeling or are sensitive to oxidizing conditions, indirect methods are employed. These involve the use of a prosthetic group, a small molecule that is first radiolabeled and then conjugated to the target molecule.[3] The Bolton-Hunter reagent is a classic example of this approach.

B. Synthesis of Iodinated Contrast Agents for CT Imaging

Iodinated contrast media (ICM) are predominantly derivatives of 1,3,5-triiodobenzene, which provides a stable scaffold for three iodine atoms, maximizing X-ray attenuation.[6] The synthesis of modern non-ionic ICM, such as iohexol, is a multi-step process focused on creating highly water-soluble and biocompatible molecules to minimize adverse effects.[7]

Experimental Protocol: Conceptual Synthesis of a Non-ionic Iodinated CT Contrast Agent [7]

Objective: To outline the key synthetic steps for a tri-iodinated, non-ionic contrast agent.

Materials:

-

5-amino-isophthalic acid

-

Acetic anhydride

-

Iodine monochloride

-

Alkylating agent (e.g., 1-chloro-2,3-propanediol)

-

Base (e.g., NaOH)

Procedure:

-

Acylation: The starting material, 5-amino-isophthalic acid, is first acylated to protect the amino group.

-

Iodination: The aromatic ring is tri-iodinated using an electrophilic iodinating agent like iodine monochloride.

-

Amidation: The carboxylic acid groups are converted to amides.

-

N-Alkylation: The amide nitrogen is alkylated with a hydrophilic side chain, such as 1-chloro-2,3-propanediol, to impart water solubility and reduce osmolality.

-

Purification: The final product is rigorously purified to remove any unreacted starting materials, by-products, and inorganic salts.

III. Biomedical Applications: From Diagnosis to Therapy

The unique properties of organoiodine compounds have led to their widespread use in various biomedical applications, most notably in medical imaging and targeted radiotherapy.

A. Diagnostic Imaging

Organoiodine compounds are the most widely used intravenous contrast agents for CT imaging.[6] Their high atomic number allows for effective absorption of X-rays, enhancing the contrast between blood vessels, organs, and surrounding tissues. Modern non-ionic, low-osmolality ICM have significantly improved the safety profile of these agents.[8]

Radioiodinated molecules are crucial for PET and SPECT imaging, which provide functional information about biological processes. The choice of iodine isotope depends on the imaging modality and the biological process being studied.

| Isotope | Half-life | Decay Mode | Imaging Modality | Key Applications |

| ¹²³I | 13.2 hours | Electron Capture (γ-emission) | SPECT | Thyroid imaging, dopamine transporter imaging |

| ¹²⁴I | 4.2 days | Positron Emission (β⁺) | PET | Antibody imaging, long-term kinetic studies |

| ¹²⁵I | 59.4 days | Electron Capture (γ-emission) | SPECT/Autoradiography | Preclinical research, in vitro assays |

| ¹³¹I | 8.0 days | Beta Decay (β⁻) and γ-emission | SPECT/Therapy | Thyroid cancer therapy and imaging |

Experimental Protocol: Synthesis of [¹²⁴I]iodo-DPA-713 for PET Imaging of Neuroinflammation [9][10]

Objective: To synthesize a PET tracer targeting the translocator protein (TSPO), a biomarker of neuroinflammation.

Materials:

-

Precursor molecule (e.g., a stannylated or boronic acid derivative of DPA-713)

-

[¹²⁴I]NaI

-

Oxidizing agent (e.g., chloramine-T)

-

Solvent (e.g., ethanol/acetic acid)

-

HPLC system for purification and analysis

Procedure:

-

Precursor Preparation: The non-radioactive precursor of iodo-DPA-713 is synthesized and purified.

-

Radiolabeling: The precursor is dissolved in a suitable solvent system. [¹²⁴I]NaI and an oxidizing agent are added. The reaction is heated for a short period (e.g., 10-15 minutes).

-

Purification: The reaction mixture is purified using semi-preparative HPLC to isolate the [¹²⁴I]iodo-DPA-713 from the precursor and other reactants.

-

Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for injection.

-

Quality Control: The radiochemical purity, specific activity, and sterility of the final product are determined before use.

B. Targeted Radiotherapy

The ability to attach a therapeutic radioisotope to a targeting molecule that selectively accumulates in tumor cells is the foundation of targeted radiotherapy. Iodine-131 (¹³¹I) is a workhorse in this field due to its emission of both therapeutic beta particles and imageable gamma rays, making it a "theranostic" agent.[11]

The mechanism of action of radioiodine therapy involves the selective uptake of the radiopharmaceutical by cancer cells.[12] The emitted beta particles have a short range in tissue, delivering a cytotoxic dose of radiation primarily to the tumor while sparing surrounding healthy tissue.[11] This is particularly effective in treating thyroid cancer, where the sodium-iodide symporter actively transports ¹³¹I into the cells.[12]

Caption: Mechanism of targeted radiotherapy with a ¹³¹I-labeled compound.

IV. Hypervalent Iodine Compounds: Reagents for Bioconjugation

Hypervalent iodine compounds, in which the iodine atom has a formal oxidation state higher than +1, have emerged as powerful reagents in organic synthesis and, more recently, in bioconjugation.[13] Reagents like ethynylbenziodoxolones (EBX) exhibit remarkable reactivity and selectivity, allowing for the modification of biomolecules under mild, biocompatible conditions.[14]

The Waser group has pioneered the use of TIPS-EBX for the alkynylation of thiols and other nucleophiles.[15] This chemistry has been extended to the site-selective modification of cysteine and tyrosine residues in peptides and proteins.[14]

Experimental Protocol: One-Step Synthesis of TIPS-EBX [16][17]

Objective: To synthesize the hypervalent iodine reagent 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX).

Materials:

-

2-Iodosobenzoic acid (IBA)

-

Triisopropylsilylacetylene (TIPS-acetylene)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a solution of IBA in DCM, add p-TsOH·H₂O and stir at room temperature.

-

Addition of Alkyne: Add TIPS-acetylene to the reaction mixture.

-